molecular formula C21H21NO6S B11108728 Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate

Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate

Cat. No.: B11108728
M. Wt: 415.5 g/mol
InChI Key: YICLUDRJTOGRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzoate ester linked to a thioacetylated amino group, which is further connected to a phenylethoxy moiety. Its intricate structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate typically involves multiple steps:

  • Formation of the Phenylethoxy Intermediate: : The initial step involves the preparation of 2-oxo-2-phenylethoxy acetic acid. This can be achieved through the esterification of phenylacetic acid with ethyl oxalyl chloride in the presence of a base such as pyridine.

  • Thioester Formation: : The phenylethoxy intermediate is then reacted with thioacetic acid under acidic conditions to form the thioester linkage.

  • Amino Group Introduction: : The thioester is subsequently treated with an amine, such as 4-aminobenzoic acid, under conditions that promote amide bond formation. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Final Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The ester and amide functionalities can participate in nucleophilic substitution reactions. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Sodium hydroxide (NaOH) for ester hydrolysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids and amides.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor modulator. It could be explored for its effects on various biological pathways, including those involved in inflammation, cancer, and metabolic disorders.

Industry

In the materials science field, this compound could be used in the development of novel polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties such as enhanced thermal stability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its amide and ester functionalities, potentially inhibiting enzyme activity or modulating receptor signaling pathways. The phenylethoxy group could facilitate binding to hydrophobic pockets within proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: This compound shares the phenylethoxy moiety but lacks the thioacetyl and amino functionalities, making it less versatile in terms of chemical reactivity and biological activity.

    4-Aminobenzoic Acid Derivatives: Compounds like para-aminobenzoic acid (PABA) share the amino benzoate structure but do not have the additional thioacetyl and phenylethoxy groups, limiting their range of applications.

Uniqueness

Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering more versatility compared to simpler analogs.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 4-[[2-(2-oxo-2-phenacyloxyethyl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H21NO6S/c1-2-27-21(26)16-8-10-17(11-9-16)22-19(24)13-29-14-20(25)28-12-18(23)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,24)

InChI Key

YICLUDRJTOGRBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.